molecular formula C15H13BrN2O B13078308 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 1260811-90-2

7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B13078308
CAS No.: 1260811-90-2
M. Wt: 317.18 g/mol
InChI Key: OBQHGPKXCMKXQL-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a brominated phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromine atom, potentially altering its biological activity.

    7-Chloro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

    7-Fluoro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Contains a fluorine atom, which can influence its chemical and biological behavior.

Uniqueness

The presence of the bromine atom in 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s activity and selectivity.

Properties

CAS No.

1260811-90-2

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

7-bromo-2-methyl-2-phenyl-1,3-dihydroquinazolin-4-one

InChI

InChI=1S/C15H13BrN2O/c1-15(10-5-3-2-4-6-10)17-13-9-11(16)7-8-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19)

InChI Key

OBQHGPKXCMKXQL-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=C(C=CC(=C2)Br)C(=O)N1)C3=CC=CC=C3

Origin of Product

United States

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